molecular formula C7H12ClN3O B13500615 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride

Cat. No.: B13500615
M. Wt: 189.64 g/mol
InChI Key: SYUQPLIHOHXOOQ-UHFFFAOYSA-N
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Description

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride is a heterocyclic compound that features a unique pyrazolo-oxazine structure

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-5-3-10-7(11-4-5)6(8)2-9-10;/h2,5H,3-4,8H2,1H3;1H

InChI Key

SYUQPLIHOHXOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)N)OC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization catalyzed by gold or other catalysts . The reaction conditions often include refluxing in methanol with a fivefold excess of hydrazine hydrate for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride is unique due to its specific structure, which combines a pyrazole ring with an oxazine ring

Biological Activity

6-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • CAS Number : 1706438-18-7
  • Molecular Formula : C7H10N2O
  • Molecular Weight : 138.17 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress responses. This action is crucial in neuroprotective contexts, particularly in models of cerebral ischemia .

Antioxidant Activity

Research indicates that derivatives of pyrazolo[3,2-b][1,3]oxazine structures demonstrate significant antioxidant effects. For instance, compounds related to edaravone have been reported to enhance the antioxidant system in vivo by decreasing malondialdehyde levels and improving superoxide dismutase activity .

Neuroprotective Effects

In studies involving transient middle cerebral artery occlusion models, related compounds have shown promise in reversing neurological deficits and protecting against ischemic injury. These findings suggest that 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride may have potential applications in treating neurodegenerative diseases .

Case Study 1: Neuroprotection

A study investigated the effects of a closely related compound on oxidative stress in a rat model of ischemic stroke. Results indicated a significant reduction in infarct size and improvement in neurological scores compared to controls .

Case Study 2: Antimicrobial Efficacy

In vitro tests on synthesized pyrazolo derivatives revealed potent antibacterial activity against Gram-positive bacteria with MIC values as low as 0.98 µg/mL against MRSA. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazinAntioxidantN/A
N-(4-sulfamoylphenyl)-5H-pyrazolo[3,2-b][1,3]oxazineAntimicrobial0.98
6-Methyl-5H-pyrazolo[3,2-b][1,3]oxazineNeuroprotectiveN/A

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